METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE
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Overview
Description
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is an organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzothiazine derivative with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[(2Z)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YLIDENE]ACETATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazine Derivatives: Compounds with similar structures and biological activities.
Thiazolidinediones: Known for their antidiabetic properties.
Benzoxazines: Studied for their potential in material science and medicinal chemistry.
Uniqueness
Methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate is unique due to its specific structural features and the resulting biological activities. Its combination of a benzothiazine ring with a keto group and an ester moiety gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
54255-33-3 |
---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-oxo-4H-1,4-benzothiazin-2-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6- |
InChI Key |
MGAINRJZMKQGDQ-TWGQIWQCSA-N |
SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=CC=CC=C2S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2S1 |
Key on ui other cas no. |
54255-33-3 |
Origin of Product |
United States |
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